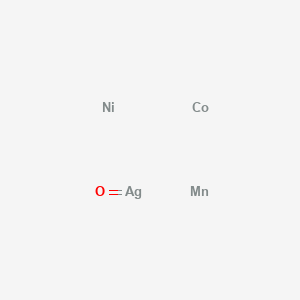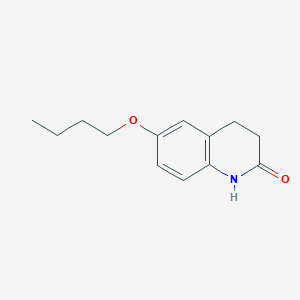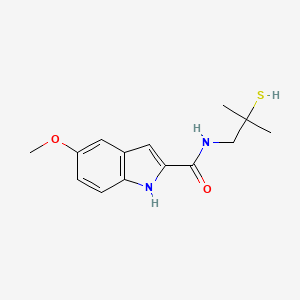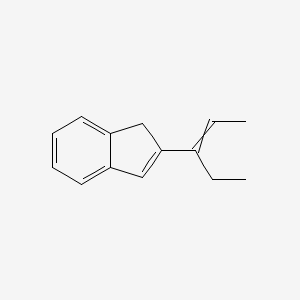![molecular formula C11H16O2S B12530205 [1-(Propane-2-sulfonyl)ethyl]benzene CAS No. 654061-42-4](/img/structure/B12530205.png)
[1-(Propane-2-sulfonyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Propane-2-sulfonyl)éthyl]benzène : est un composé organique qui présente un cycle benzénique substitué par un groupe propane-2-sulfonyle et un groupe éthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles :
Réaction de sulfonylation : La préparation du [1-(Propane-2-sulfonyl)éthyl]benzène peut être réalisée par une réaction de sulfonylation. Cela implique la réaction du benzène avec le chlorure de propane-2-sulfonyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3). La réaction est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfonyle.
Alkylation de Friedel-Crafts : Une autre méthode implique l'alkylation de Friedel-Crafts du benzène avec le chlorure de 1-chloro-2-propanesulfonyle en présence d'un catalyseur acide de Lewis
Méthodes de production industrielle : La production industrielle de [1-(Propane-2-sulfonyl)éthyl]benzène implique généralement des réactions de sulfonylation à grande échelle utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de systèmes automatisés et de catalyseurs avancés peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : [1-(Propane-2-sulfonyl)éthyl]benzène peut subir des réactions d'oxydation pour former des dérivés de sulfone. Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : La réduction du groupe sulfonyle peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à la formation du sulfure correspondant.
Substitution : Le composé peut subir des réactions de substitution aromatique électrophile, où le cycle benzénique est substitué par divers électrophiles tels que les halogènes, les groupes nitro ou les groupes alkyle.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Halogènes (par exemple, chlore, brome), groupes nitro, groupes alkyle
Principaux produits formés :
Oxydation : Dérivés de sulfone
Réduction : Dérivés de sulfure
Substitution : Divers dérivés benzéniques substitués
Applications de recherche scientifique
Chimie :
Catalyse : [1-(Propane-2-sulfonyl)éthyl]benzène peut être utilisé comme catalyseur ou précurseur de catalyseur dans diverses réactions organiques, notamment les réactions de polymérisation et d'oxydation.
Synthèse : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie :
Études biochimiques : Le composé peut être utilisé dans des études biochimiques pour étudier les effets des groupes sulfonyle sur les systèmes biologiques et les activités enzymatiques.
Médecine :
Développement de médicaments :
Industrie :
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une stabilité thermique ou une conductivité améliorées.
Fabrication chimique : Il est utilisé comme élément de base dans la production de divers produits chimiques et matériaux.
Mécanisme d'action
Le mécanisme d'action du [1-(Propane-2-sulfonyl)éthyl]benzène implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe sulfonyle peut former des interactions fortes avec les sites actifs des enzymes, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. De plus, le cycle benzénique peut participer à des interactions π-π avec les résidus aromatiques des protéines, influençant davantage l'activité biologique du composé.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1-(Propane-2-sulfonyl)ethyl]benzene can be used as a catalyst or catalyst precursor in various organic reactions, including polymerization and oxidation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of sulfonyl groups on biological systems and enzyme activities.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(Propane-2-sulfonyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires :
[1-(Propane-2-sulfonyl)éthyl]benzène : Unique en raison de la présence à la fois d'un groupe sulfonyle et d'un groupe éthyle sur le cycle benzénique.
[1-(Propane-2-sulfonyl)propyl]benzène : Structure similaire mais avec un groupe propyle au lieu d'un groupe éthyle.
[1-(Propane-2-sulfonyl)méthyl]benzène : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
Unicité :
[1-(Propane-2-sulfonyl)éthyl]benzène : est unique en raison de la combinaison spécifique du groupe sulfonyle et du groupe éthyle, ce qui peut influencer sa réactivité et ses interactions avec d'autres molécules. La présence du groupe éthyle peut également affecter la solubilité et la stabilité du composé par rapport à des composés similaires avec différents groupes alkyles.
Propriétés
Numéro CAS |
654061-42-4 |
|---|---|
Formule moléculaire |
C11H16O2S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1-propan-2-ylsulfonylethylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9(2)14(12,13)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
ZLRYMMBVKWCERU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)


![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)


![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)





